Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate
Description
Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by a brominated aromatic system and a methyl ester moiety. Its molecular structure features:
- A methyl ester at position 2, influencing solubility and metabolic stability.
- A methyl group at position 8, contributing to steric effects and hydrophobic interactions.
Properties
IUPAC Name |
methyl 4-(4-bromoanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-4-3-5-14-15(20-13-8-6-12(19)7-9-13)10-16(18(22)23-2)21-17(11)14/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEOEBRNXSQNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The introduction of the bromophenyl group is achieved through a bromination reaction. This involves the reaction of the quinoline derivative with bromine in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Data Table: Key Structural Features and Properties
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Halogen Substituents : The target compound’s 4-bromophenyl group (vs. 4-chlorophenyl in 4k ) may enhance halogen-bonding interactions but increase molecular weight compared to chlorine.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound (vs. carboxylic acid in ) likely improves cell permeability due to reduced polarity, whereas the carboxylic acid in may enhance binding to charged residues in biological targets.
Biological Activity
Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a quinoline core, a bromophenyl substitution, and a carboxylate group, all of which contribute to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 371.2 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 371.2 g/mol |
| SMILES | COC(=O)c1cc(Nc2ccc(Br)cc2)c2cccc(C)c2n1 |
| CAS Number | 1207050-44-9 |
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity . These compounds have been shown to inhibit bacterial growth by targeting essential enzymes involved in DNA replication, such as DNA gyrase, which is crucial for bacterial cell division .
A study on structurally related compounds demonstrated their ability to combat various bacterial strains, suggesting that this compound may possess similar efficacy. The compound's bromophenyl group enhances its interaction with biological targets, potentially increasing its antimicrobial potency compared to simpler quinoline derivatives.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. This compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism of action is thought to involve the disruption of cellular processes through the inhibition of key enzymes involved in nucleic acid metabolism .
Case Studies and Research Findings
- Antibacterial Activity : A study conducted on a series of quinoline derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the bromophenyl moiety in enhancing antimicrobial action.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that related quinoline derivatives induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
- Potential as an Antimalarial Agent : Research into quinoline derivatives has shown promising results against malaria parasites, with some compounds demonstrating IC50 values in the low micromolar range. While specific data for this compound is not yet available, its structural attributes suggest it could exhibit similar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
